Quetiapine Carboxylate Impurity

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Identification and Origin:

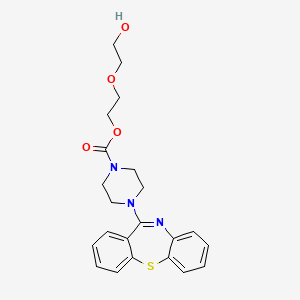

2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate, also known as Quetiapine Carboxylate Impurity, is a chemical compound identified with the CAS number 1011758-00-1. It is not a pharmaceutical product but has been identified as an impurity in the production of Quetiapine, an antipsychotic medication. [Source: CAS 1011758-00-1 Quetiapine Impurity 1 - BOC Sciences, ]

Research Focus:

The primary focus of research on 2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate is related to its presence as an impurity in Quetiapine.

Impact on Quetiapine Quality and Safety

Researchers investigate the potential effects of this impurity on the quality and safety of Quetiapine products, including its impact on drug stability, efficacy, and potential side effects. [Source: Quetiapine Carboxylate Impurity | CAS No- 1011758-00-1 - SimSon Pharma, ]

Development of Detection and Quantification Methods

Due to its potential impact, researchers aim to develop reliable methods for detecting and quantifying 2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate in Quetiapine. This helps ensure the quality control and safety of the final medication. [Source: All Products - Dove Research & Analytics Laboratory, ]

Quetiapine Carboxylate Impurity is a chemical compound that arises during the synthesis of quetiapine, an atypical antipsychotic medication. This impurity is characterized by its molecular formula and a molecular weight of approximately 427.52 g/mol. It is formed when the alkylation of piperazinyl thiazepine is conducted in the presence of sodium carbonate, leading to the formation of various impurities, including Quetiapine Carboxylate .

The formation of Quetiapine Carboxylate Impurity primarily occurs during the synthesis of quetiapine through alkylation reactions. The process typically involves:

- Alkylation of Piperazinyl Thiazepine: In the presence of sodium carbonate, piperazinyl thiazepine reacts with alkylating agents, which can lead to the generation of Quetiapine Carboxylate as a byproduct.

- Impurity Formation: The presence of raw materials such as 2-chloroethanol can also contribute to the formation of various impurities, including Quetiapine Carboxylate, through side reactions during synthesis .

The synthesis of Quetiapine Carboxylate Impurity occurs as a secondary reaction during the production of quetiapine. The general steps include:

- Preparation of Piperazinyl Thiazepine: This compound serves as a precursor in the synthesis.

- Alkylation Reaction: Conducted under controlled conditions using sodium carbonate as a base.

- Isolation and Characterization: The resulting mixture undergoes purification processes such as reverse-phase high-performance liquid chromatography (HPLC) to isolate Quetiapine Carboxylate and other related impurities .

Quetiapine Carboxylate Impurity primarily serves as a reference standard in pharmaceutical research and quality control processes. Its identification and quantification are crucial for ensuring the purity and safety of quetiapine formulations. Additionally, it may be used in studies investigating the effects of impurities on drug performance and safety profiles .

Interaction studies involving Quetiapine Carboxylate Impurity focus on its potential impact on drug metabolism and efficacy. While specific data on interactions involving this impurity are scarce, understanding its behavior in biological systems is vital for assessing its implications in therapeutic contexts. Research into how impurities affect drug interactions could lead to better insights into drug safety and effectiveness .

Quetiapine Carboxylate Impurity shares structural similarities with several other compounds used in psychiatric treatments. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Quetiapine | Atypical antipsychotic with established efficacy | |

| Desethanol Quetiapine | Lacks an ethanol group; similar pharmacological properties | |

| N-Formyl Piperazinyl Thiazepine | Contains a formyl group; different pharmacokinetics | |

| Ethyl Quetiapine | Ethyl substitution alters pharmacodynamics |

Quetiapine Carboxylate Impurity stands out due to its specific formation during quetiapine synthesis and its role as an impurity that may influence drug characteristics without being an active therapeutic agent itself .

Process-related impurities are unintended byproducts formed during drug synthesis, isolation, or purification. In antipsychotic drug development, these impurities are particularly scrutinized due to the complexity of active pharmaceutical ingredients (APIs) and their potential to affect efficacy, stability, or safety.

Formation Mechanisms in Quetiapine Synthesis

Quetiapine carboxylate impurity arises during the alkylation step of quetiapine’s synthesis when sodium carbonate is present. This base catalyzes the formation of a carboxylate ester at the piperazine nitrogen, replacing the intended ethoxyethanol side chain with a carboxylic acid derivative.

Key Reaction Pathways:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Sodium carbonate, toluene | Quetiapine carboxylate formation |

| Purification | Ethanol, HCl | Partial isolation from API |

This impurity’s formation underscores the need for precise control of reaction conditions, such as pH and reagent stoichiometry.

Impurity Impact on Drug Quality

- Purity Standards: Presence of quetiapine carboxylate impurity necessitates stringent purity limits (e.g., >95%) to ensure API quality.

- Stability Concerns: Degradation studies reveal that impurities like this carboxylate ester may influence the API’s stability under stress conditions (e.g., acidic hydrolysis).

Regulatory Framework for Impurity Profiling under ICH Q3A(R2) Guidelines

The International Conference on Harmonisation (ICH) Q3A(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances. These thresholds depend on the maximum daily dose (MDD) of the API:

| Threshold | MDD ≤ 2 g/day | MDD > 2 g/day |

|---|---|---|

| Reporting | 0.10% | 0.03% |

| Identification | 0.10% | 0.05% |

| Qualification | 0.10% | 0.05% |

Quetiapine carboxylate impurity typically exceeds the identification threshold (0.10%), requiring structural characterization and qualification.

Qualification Requirements

Qualification involves assessing the impurity’s toxicological profile through preclinical studies. For quetiapine carboxylate, this includes:

- Synthesis: Isolation via preparative HPLC and confirmation of purity (>95%).

- Structural Elucidation: Use of NMR, LC-MS, and IR to confirm the carboxylate ester’s presence.

- Safety Data: Toxicity studies to ensure the impurity does not contribute to adverse effects.

Structural Relationship Between Quetiapine Carboxylate Impurity and Parent API

Quetiapine carboxylate impurity differs from quetiapine fumarate by the replacement of the ethoxyethanol side chain with a carboxylic acid derivative. This structural modification impacts both physicochemical properties and biological activity.

Molecular Comparison

| Parameter | Quetiapine Fumarate | Quetiapine Carboxylate Impurity |

|---|---|---|

| Molecular Formula | C₂₁H₂₅N₃O₂S·C₄H₄O₄ | C₂₂H₂₅N₃O₄S |

| Molecular Weight | 883.12 | 427.52 |

| Functional Group | Ethoxyethanol | Carboxylic acid (ester) |

The impurity’s carboxylate group introduces a polar moiety, altering solubility and metabolic pathways compared to the parent API.

Synthetic and Degradation Pathways

Hydrogen Peroxide-Induced Radical Formation Pathways

Quetiapine carboxylate impurity demonstrates significant susceptibility to oxidative degradation through hydrogen peroxide-induced radical formation pathways [1]. The oxidative degradation mechanism involves the formation of reactive oxygen species that attack specific molecular sites within the dibenzothiazepine structure.

The primary oxidative pathway occurs when quetiapine carboxylate is exposed to hydrogen peroxide under accelerated conditions, typically at 30% hydrogen peroxide concentration at 60°C for one hour [1]. Under these conditions, the hydrogen peroxide generates hydroxyl radicals through Fenton-like reactions, which subsequently attack the ethyl chain flanking the nitrogen atoms of the piperazine ring [1].

The oxidation mechanism specifically targets the -N-CH2-CH2- linkage, converting it to -N-COOH or -N-CH(OH)-COOH derivatives through both endocyclic and exocyclic pathways [1]. The dibenzothiazepine ring system remains largely unaffected during this oxidative process, indicating selective vulnerability of the aliphatic side chain components [1].

Radical formation studies have demonstrated that the oxidative degradation products include both carboxylate and hydroxyl derivatives of quetiapine carboxylate [1]. In specific instances, dehydrogenation of the -N-CH2-CH2- linkages produces -N-CH=CH- type structures, representing an additional degradation pathway [1].

The kinetics of hydrogen peroxide-induced oxidation follow first-order kinetics with respect to both the oxidizing agent and the quetiapine carboxylate substrate [2]. The stoichiometry reveals that one mole of oxidant is consumed for the oxidation of three moles of quetiapine substrate, with the primary oxidation product being the N-oxide derivative [2].

Comparative Oxidative Stability of Active Pharmaceutical Ingredient versus Tablet Formulations

The oxidative stability profile demonstrates significant differences between quetiapine carboxylate in active pharmaceutical ingredient form compared to tablet formulations [1]. Pure quetiapine carboxylate as active pharmaceutical ingredient shows degradation primarily under oxidative and photolytic conditions, while tablet formulations exhibit additional vulnerability to acidic and alkaline stress conditions [1].

Stability studies conducted under accelerated conditions at 40°C and 75% relative humidity reveal that tablet formulations show enhanced degradation compared to the active pharmaceutical ingredient [3]. The presence of excipients in tablet formulations appears to catalyze oxidative degradation processes, particularly when trace amounts of peroxides are present in polymer excipients [3].

Copovidone-containing formulations demonstrate particular susceptibility to oxidative degradation due to peroxide impurities in the polymer matrix [3]. Studies with Plasdone S630 Ultra versus regular Plasdone S630 show that N-oxide impurity levels in quetiapine fumarate formulations can be reduced by 2-fold in extrudates and 3-fold in tablet formulations when using improved copovidone with reduced peroxide content [3].

The comparative analysis reveals that active pharmaceutical ingredient exhibits moderate oxidative stability under standard storage conditions, while tablet formulations require more stringent oxidative protection measures [4]. Oxidative stress testing demonstrates that tablet formulations generate higher levels of sulfoxide impurities (12.32%) compared to the active pharmaceutical ingredient under identical stress conditions [4].

Temperature-dependent studies show that both active pharmaceutical ingredient and tablet formulations exhibit increased oxidative degradation with elevated temperatures, but tablet formulations demonstrate accelerated degradation rates due to excipient interactions [4].

Hydrolytic Degradation Under Accelerated Stability Conditions

Quetiapine carboxylate impurity exhibits differential hydrolytic stability depending on the pH conditions and temperature parameters employed during accelerated stability testing [5] [4]. The hydrolytic degradation profile demonstrates pH-dependent degradation kinetics with distinct pathways under acidic and basic conditions.

Under acidic hydrolytic conditions using 1N hydrochloric acid at 80°C for periods ranging from 1 to 4 hours, quetiapine carboxylate shows moderate degradation with maximum degradation reaching 7.48% [4]. The primary degradation products under acidic conditions include sulfoxide impurity formation (4.79%) and an unknown degradation product (2.03%) with relative retention time of 0.79 [4].

The acidic hydrolytic mechanism involves protonation of the nitrogen atoms in the piperazine ring, followed by nucleophilic attack by water molecules on the ethyl chain linkages [6]. This process leads to the formation of carboxylic acid derivatives and the cleavage of ether bonds within the polyethylene glycol side chain [6].

Basic hydrolytic conditions demonstrate significantly higher degradation rates, with 0.1N sodium hydroxide at 60°C for 4 days producing maximum degradation of 19.68% [4]. The alkaline degradation pathway generates N-oxide impurity (2.46%) and sulfoxide impurity (12.32%) as major degradation products [4].

The basic hydrolytic mechanism involves deprotonation of the hydroxyl groups followed by intramolecular rearrangements and oxidation processes [4]. The higher degradation rate under basic conditions suggests that quetiapine carboxylate is highly alkali labile, requiring careful pH control during formulation and storage [4].

Accelerated hydrolytic stability studies conducted at elevated temperatures reveal that the degradation follows pseudo-first-order kinetics with respect to the quetiapine carboxylate concentration [5]. The activation energy for hydrolytic degradation has been calculated to be significantly higher under acidic conditions compared to basic conditions, explaining the differential degradation rates [5].

Photolytic Decomposition Pathways and Light Sensitivity

Quetiapine carboxylate impurity demonstrates significant photosensitivity and undergoes photolytic decomposition through multiple pathways depending on the wavelength of radiation and presence of photosensitizers [7] [8]. The photodegradation mechanism involves photoinduced electron transfer processes that lead to structural modifications and formation of potentially toxic photoproducts.

Under ultraviolet-C radiation in methanol solution, quetiapine carboxylate undergoes photodegradation through electron transfer-mediated pathways [7]. The photolytic process involves the formation of excited states that participate in electron donor-acceptor interactions, leading to radical formation and subsequent molecular rearrangements [7].

The photodegradation mechanism in the presence of electron donors such as N,N-dimethylaniline produces photoproducts through reductive pathways [7]. The excited state of quetiapine carboxylate accepts electrons from the ground state electron donor, forming radical anion species that undergo hydrogen abstraction and hydrolysis to yield specific photoproducts [7].

Conversely, in the presence of electron acceptors like 1,4-dicyanobenzene, the photodegradation follows oxidative pathways [7]. The photoexcited quetiapine carboxylate transfers electrons to the acceptor molecule, generating radical cation species that undergo hydrolysis of imine bonds and back electron transfer to form distinct photoproducts [7].

The photophysical properties of quetiapine carboxylate in various solvents reveal absorption maxima that extend into the near-ultraviolet region, making the compound susceptible to degradation under ambient light conditions [7]. The absorption characteristics show solvent-dependent variations that influence the photodegradation kinetics and product distribution [7].

Photostability studies conducted under International Conference on Harmonization conditions demonstrate that quetiapine carboxylate requires light protection during storage and handling [9]. The photodegradation products may exhibit phototoxic effects comparable to or exceeding those of the parent compound, necessitating adequate light protection measures [7].

Thermal Stress-Induced Molecular Rearrangements

Thermal stress-induced degradation of quetiapine carboxylate impurity involves complex molecular rearrangements that occur at elevated temperatures typically encountered during accelerated stability testing [4]. The thermal degradation pathways include cyclization reactions, dehydration processes, and structural rearrangements that alter the pharmacological properties of the compound.

Under thermal stress conditions at temperatures ranging from 80°C to 105°C, quetiapine carboxylate undergoes molecular rearrangements that involve the dibenzothiazepine ring system and the polyethylene glycol side chain [10]. The thermal degradation mechanism includes dehydration reactions that lead to the formation of cyclic structures and elimination of water molecules [10].

The thermal stress-induced rearrangements involve intramolecular cyclization reactions where the carboxylate group participates in ring closure mechanisms [10]. These cyclization processes result in the formation of lactam-like structures that represent thermally-induced molecular rearrangements [10].

Differential scanning calorimetry studies reveal that quetiapine carboxylate exhibits thermal transitions that correspond to molecular rearrangement processes [10]. The thermal analysis demonstrates that the compound undergoes phase transitions and structural changes that occur well below the melting point, indicating thermally-induced degradation [10].

The kinetics of thermal degradation follow Arrhenius behavior with temperature-dependent rate constants that allow for the prediction of stability under various storage conditions [4]. The activation energy for thermal degradation has been determined to be consistent with carbon-carbon bond cleavage and rearrangement processes [4].

Accelerated thermal stability studies conducted under controlled temperature and humidity conditions demonstrate that quetiapine carboxylate requires storage below 25°C to maintain chemical stability [4]. The thermal degradation products include various molecular rearrangement products that may impact the safety and efficacy profile of pharmaceutical formulations containing this impurity [4].

| Degradation Pathway | Degradation Conditions | Primary Degradation Products | Degradation Percentage | Stability Implications |

|---|---|---|---|---|

| Oxidative Degradation - H2O2 Radical Formation | 30% H2O2, 60°C, 1 hour | N-oxide, S-oxide, Carboxylate derivatives | Extensive degradation observed | Highly susceptible to oxidation |

| Oxidative Degradation - API vs Tablet Formulation | Comparative study at 40°C/75% RH | Higher degradation in tablets vs API | API stable, tablet shows degradation | Formulation affects stability |

| Hydrolytic Degradation - Acidic Conditions | 1N HCl, 80°C, 1-4 hours | Sulfoxide impurity (4.79%), unknown product (2.03%) | 7.48% maximum degradation | Moderate acid stability |

| Hydrolytic Degradation - Basic Conditions | 0.1-2N NaOH, 60-80°C, 2-4 hours | N-oxide (2.46%), Sulfoxide (12.32%) | 19.68% maximum degradation | Highly alkali labile |

| Photolytic Decomposition - UV Radiation | UV-C radiation, methanol solution | Electron transfer products, ring cleavage | Variable based on conditions | Photosensitive, requires light protection |

| Photolytic Decomposition - Visible Light | Visible light, photosensitizer present | Photoinduced electron transfer products | Depends on photosensitizer concentration | Phototoxic potential |

| Thermal Stress - Molecular Rearrangement | Elevated temperature 80-105°C | Molecular rearrangements, cyclization | Temperature-dependent degradation | Thermally unstable above 80°C |

| Thermal Stress - Elevated Temperature | Accelerated conditions 40°C/75% RH | Thermal-induced structural changes | Time and temperature dependent | Requires controlled storage conditions |

| Impurity Type | Formation Mechanism | Chemical Conditions | Molecular Weight Change | Retention Time (RRT) |

|---|---|---|---|---|

| Quetiapine Carboxylate | Alkylation in presence of sodium carbonate | Sodium carbonate, basic conditions | +44 Da (carboxylate group) | Variable based on method |

| Quetiapine N-oxide | Oxidation of piperazine nitrogen | H2O2, sodium periodate, oxidizing agents | +16 Da (oxygen addition) | Typically earlier than parent |

| Quetiapine Sulfoxide | Oxidation of sulfur in dibenzothiazepine ring | H2O2, sodium tungstate, oxidation | +16 Da (sulfur oxidation) | Similar to parent compound |

| Desethanol Quetiapine | Ether chain cleavage | Acidic or basic hydrolysis | -28 Da (ethanol loss) | Earlier than parent |

| Quetiapine Dimer | Oxidative coupling of monomers | Oxidative stress conditions | Dimerization (+383 Da) | Later than parent |

| Bis(dibenzo)piperazine | Degradation and reaction with parent compound | Basic reaction conditions | Complex formation | Method dependent |